molecular formula C8H13N5O2 B1464197 5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1353496-80-6

5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1464197
CAS No.: 1353496-80-6
M. Wt: 211.22 g/mol
InChI Key: LTYJRYRYZDAHJG-UHFFFAOYSA-N
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Description

5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route involves the following steps:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Cycloaddition reaction to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with various biological pathways, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar chemical properties.

    5-Amino-1,2,4-triazole: Another triazole derivative with an amino group.

    1,2,3-Triazole: The parent compound of the triazole family.

Uniqueness

5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and bioactivity compared to other triazole derivatives.

Properties

IUPAC Name

5-amino-1-(oxolan-2-ylmethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c9-7-6(8(10)14)11-12-13(7)4-5-2-1-3-15-5/h5H,1-4,9H2,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYJRYRYZDAHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-Amino-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide

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